

Commercial Availability and Synthetic Guide for 4-Methylpyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for **4-Methylpyridine-2-carbaldehyde** (also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde), a key building block in pharmaceutical and materials science research. While a major supplier has discontinued this product, it remains accessible through various other chemical vendors. For research needs requiring larger quantities or in-house preparation, a reliable synthetic route is also detailed.

Commercial Availability

4-Methylpyridine-2-carbaldehyde (CAS No. 53547-60-7) is a specialty chemical that, despite being discontinued by some large suppliers like Sigma-Aldrich, is still commercially available from a range of other manufacturers and distributors. Researchers can source this compound from the suppliers listed in the table below. It is advisable to contact these companies directly to inquire about current stock, purity, and available quantities.

Supplier	Product Name	Catalog Number (if available)	Purity
Santa Cruz Biotechnology, Inc.	2-Formyl-4-picoline	sc-259911	95%
BLD Pharmatech Ltd.	4-Methylpicolinaldehyde	BP4141242	N/A
Ambeed, Inc.	4-Methylpyridine-2-carbaldehyde	A166216	N/A
Capot Chemical Co., Ltd.	2-Formyl-4-picoline	17166	N/A
Finetech Industry Limited	2-Formyl-4-Methylpyridine	FIL9503800	N/A
Angene International Limited	4-Methylpyridine-2-carbaldehyde	AGN-PC-0WAAL3	N/A
Chemieliva Pharmaceutical Co., Ltd.	2-Formyl-4-picoline	CP13303990	N/A
Indofine Chemical Co, Inc.	2-formyl-4-picoline	08-9183	N/A
DSL Chemicals (Shanghai) Co., Ltd.	2-Formyl-4-methylpyridine	C024199	N/A
Xiamen Hisunny Chemical Co., Ltd.	2-Formyl-4-methylpyridine	XHC16506600	N/A
Dayang Chem (Hangzhou) Co.,Ltd.	4-Methylpyridine-2-carboxaldehyde	DC20468184	N/A
Leap Chem Co., Ltd.	4-Methylpyridine-2-carboxaldehyde	LC11883564	N/A
Key Organics Limited	4-Methylpyridine-2-carboxaldehyde	PS-5686	N/A

Synthetic Protocol: Oxidation of 2,4-Lutidine

A common and effective method for the preparation of **4-Methylpyridine-2-carbaldehyde** is the selective oxidation of the methyl group at the 2-position of 2,4-lutidine (2,4-dimethylpyridine). Selenium dioxide (SeO_2) is a well-established reagent for this transformation. The following protocol is based on established procedures for the oxidation of methylpyridines.^[1]

Materials

- 2,4-Lutidine (CAS: 108-47-4)
- Selenium Dioxide (SeO_2) (CAS: 7446-08-4)
- 1,4-Dioxane (anhydrous) (CAS: 123-91-1)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for reflux, extraction, and chromatography

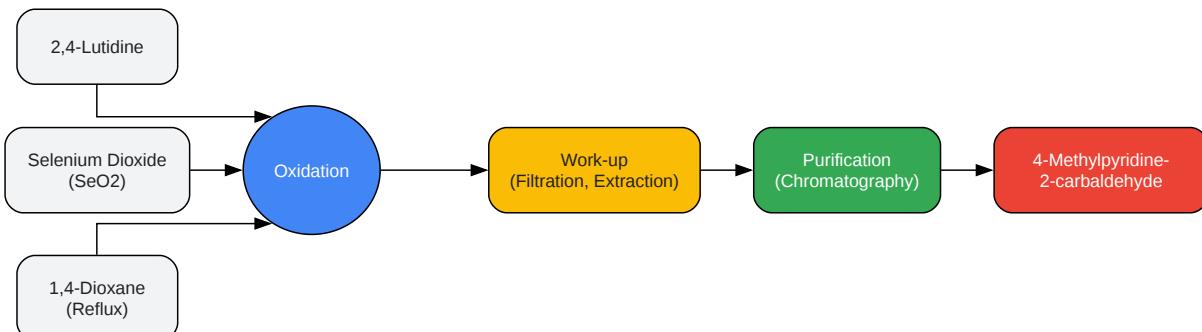
Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, dissolve 2,4-lutidine (1 equivalent) in anhydrous 1,4-dioxane. The volume of the solvent should be sufficient to ensure good stirring of the reaction mixture.
- Inert Atmosphere: Flush the reaction setup with an inert gas (nitrogen or argon) for 10-15 minutes to remove air.

- Addition of Oxidant: To the stirred solution of 2,4-lutidine, add selenium dioxide (1.0 - 1.1 equivalents) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.
- Work-up:
 - Upon completion of the reaction, cool the mixture to room temperature.
 - A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane or ethyl acetate.
 - Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the bulk of the solvent.
- Purification:
 - Dissolve the crude residue in ethyl acetate.
 - Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **4-Methylpyridine-2-carbaldehyde** by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Methylpyridine-2-carbaldehyde** from 2,4-lutidine.



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References

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